molecular formula C12H15N3OS B2986437 N-allyl-2-(phenylacetyl)hydrazinecarbothioamide CAS No. 15814-11-6

N-allyl-2-(phenylacetyl)hydrazinecarbothioamide

Cat. No.: B2986437
CAS No.: 15814-11-6
M. Wt: 249.33
InChI Key: WIUNQZOKCDTBGU-UHFFFAOYSA-N
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Description

N-allyl-2-(phenylacetyl)hydrazinecarbothioamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique structure, which includes an allyl group, a phenylacetyl group, and a hydrazinecarbothioamide moiety. The molecular formula of this compound is C12H15N3OS, and it has a molecular weight of 249.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(phenylacetyl)hydrazinecarbothioamide typically involves the reaction of allyl isothiocyanate with phenylacetylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Allyl isothiocyanate} + \text{Phenylacetylhydrazine} \rightarrow \text{this compound} ]

The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-(phenylacetyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the allyl or phenylacetyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-allyl-2-(phenylacetyl)hydrazinecarboxamide, while reduction may produce N-allyl-2-(phenylacetyl)hydrazine .

Scientific Research Applications

N-allyl-2-(phenylacetyl)hydrazinecarbothioamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-allyl-2-(phenylacetyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

N-allyl-2-(phenylacetyl)hydrazinecarbothioamide can be compared with other similar compounds, such as:

    N-allyl-2-(phenoxyacetyl)hydrazinecarbothioamide: Similar structure but with a phenoxyacetyl group instead of a phenylacetyl group.

    N-allyl-2-(benzoyl)hydrazinecarbothioamide: Contains a benzoyl group instead of a phenylacetyl group.

    N-allyl-2-(acetyl)hydrazinecarbothioamide: Contains an acetyl group instead of a phenylacetyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-phenylacetyl)amino]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-2-8-13-12(17)15-14-11(16)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,16)(H2,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUNQZOKCDTBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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